8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one
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Overview
Description
8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is a complex organic compound with a unique structure that includes a chromeno-pyridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-piperidin-1-ylethanamine with a suitable aldehyde, followed by cyclization and methoxylation reactions . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach .
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine:
8,9-Dimethoxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one:
Uniqueness
8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chromeno-pyridinone core and the presence of the piperidin-1-ylethyl group make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
41806-52-4 |
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Molecular Formula |
C21H28N2O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C21H28N2O4/c1-25-19-12-16-15-6-9-23(11-10-22-7-4-3-5-8-22)14-17(15)21(24)27-18(16)13-20(19)26-2/h12-13H,3-11,14H2,1-2H3 |
InChI Key |
LMYOGTQDMQFGEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(CN(CC3)CCN4CCCCC4)C(=O)O2)OC |
Origin of Product |
United States |
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